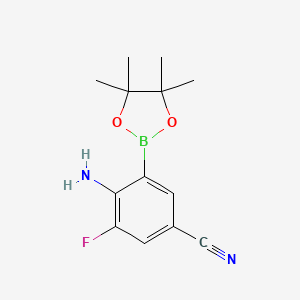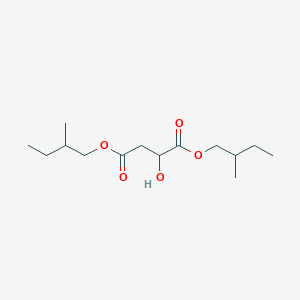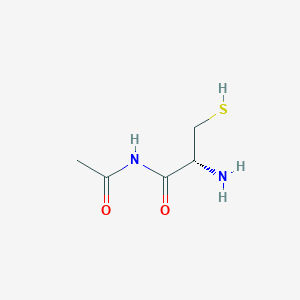
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfanyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide typically involves the acetylation of 2-amino-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-N-acetyl-2-amino-3-sulfanylpropanamide: The enantiomer of the compound, differing in the stereochemistry at the second carbon.
N-acetylcysteine: A related compound with similar functional groups but lacking the amide moiety.
Cysteine: The parent amino acid from which (2R)-N-acetyl-2-amino-3-sulfanylpropanamide is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetyl and a sulfanyl group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C5H10N2O2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-5(9)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1 |
Clé InChI |
YVDBIXASASLJPM-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(=O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)

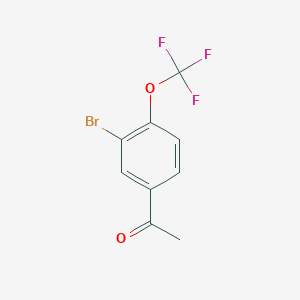

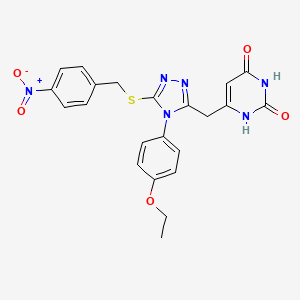

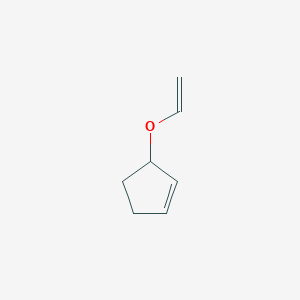
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
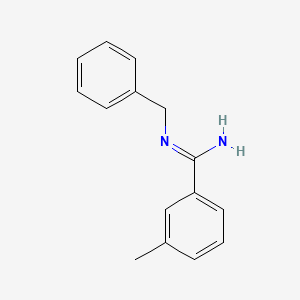
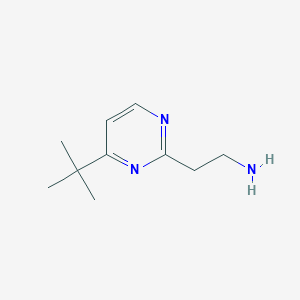
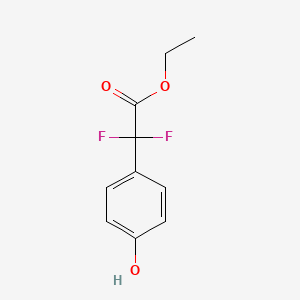
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
